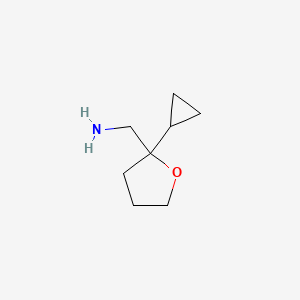

![molecular formula C14H9F3N4 B2732921 N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

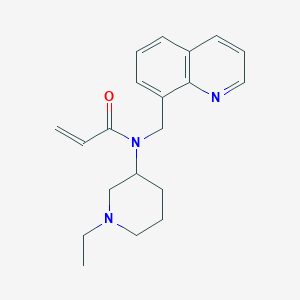

N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine, commonly known as TFB-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB-TA is a benzotriazole derivative that has been synthesized and studied extensively in recent years.

Applications De Recherche Scientifique

Catalysis and Synthesis

Research has demonstrated the utility of trifluoromethyl-substituted compounds in catalysis, particularly in dehydrative condensation reactions. For example, compounds with trifluoromethyl groups have been found effective as catalysts in amidation processes, facilitating the synthesis of peptides through dehydrative condensation between carboxylic acids and amines. This catalytic activity underscores the importance of the ortho-substituent on the catalyst's efficiency and specificity in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Medicinal Chemistry

In medicinal chemistry, analogues of compounds with trifluoromethyl groups have been explored for their potential as inhibitors of nucleoside transport proteins. These studies are crucial for developing therapeutics that require modulation of nucleoside transport, with specific analogues showing promise due to their affinity for ENT1, a key nucleoside transporter. The research highlights the role of trifluoromethyl groups in modulating the polarity and thus the bioavailability of these inhibitors (Tromp et al., 2004).

Organic Electronics

The field of organic electronics has also benefited from the incorporation of trifluoromethyl groups into molecular structures. Bipolar molecules bearing trifluoromethyl groups have been designed for use in organic light-emitting diodes (OLEDs), where they serve as host materials. These molecules exhibit excellent thermal stability and solubility, making them suitable for solution-processed OLEDs, potentially enhancing device efficiency and durability (Ge et al., 2008).

Antimicrobial and Cytotoxic Activities

Compounds with trifluoromethyl phenyl groups have been investigated for their antimicrobial and cytotoxic activities. Novel azetidine-2-one derivatives of 1H-benzimidazole, for example, have shown promising antibacterial activity and cytotoxic properties against various pathogens and cancer cell lines. This research opens avenues for the development of new therapeutic agents with enhanced efficacy and specificity (Noolvi et al., 2014).

Photophysical Properties

The photophysical properties of compounds containing trifluoromethyl phenyl groups have been extensively studied, revealing insights into their potential applications in fluorescent materials and sensors. For instance, the amino conjugation effect observed in certain stilbene derivatives highlights the impact of N-phenyl substitutions on fluorescence enhancement, offering a basis for designing novel fluorescent materials (Yang, Chiou, & Liau, 2002).

Propriétés

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4/c15-14(16,17)9-5-7-10(8-6-9)18-13-11-3-1-2-4-12(11)19-21-20-13/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQQRTVTLFERGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=N2)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)

![2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester](/img/structure/B2732847.png)

![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)

![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)

![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)

![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoate](/img/structure/B2732856.png)